molecular formula C8H9F3N4O5S2 B1610090 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate CAS No. 489471-57-0

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

Cat. No. B1610090
M. Wt: 362.3 g/mol
InChI Key: WNPFDMGMNSMOMD-UHFFFAOYSA-M
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Patent
US08426411B2

Procedure details

To a solution of 1,1′-sulfonyldiimidazole (3.50 g, 17.7 mmol) in DCM (75 mL) at about 0° C. was added methyl trifluoromethanesulfonate (1.94 mL, 17.7 mmol). The reaction mixture was stirred at about 0° C. for about 1 h, then warmed to ambient temperature and stirred for about 5 h. The solid was collected by vacuum filtration and washed with DCM (10 mL) to give 1-(1H-imidazol-1-ylsulfonyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate (6.35 g, 98%) as a white solid: LC/MS (Table 1, Method a) Rt=0.082 min; MS m/z 213 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)([N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1)(=[O:3])=[O:2].[F:14][C:15]([F:22])([F:21])[S:16]([O:19]C)(=[O:18])=[O:17]>C(Cl)Cl>[F:14][C:15]([F:22])([F:21])[S:16]([O-:19])(=[O:18])=[O:17].[N:4]1([S:1]([N:9]2[CH:13]=[CH:12][N+:11]([CH3:15])=[CH:10]2)(=[O:2])=[O:3])[CH:8]=[CH:7][N:6]=[CH:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
S(=O)(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1.94 mL
Type
reactant
Smiles
FC(S(=O)(=O)OC)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at about 0° C. for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for about 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with DCM (10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.N1(C=NC=C1)S(=O)(=O)N1C=[N+](C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 198%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.